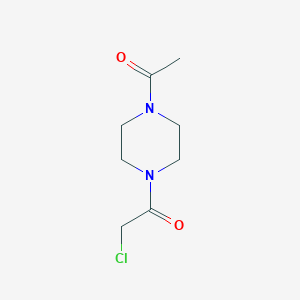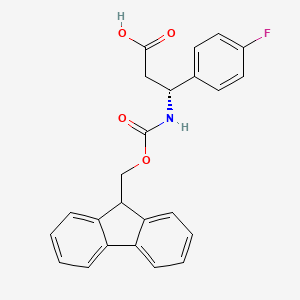
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphonic Acid: Versatile Applications in Research
Phosphonic acid, characterized by its unique structural properties, plays a crucial role in various research fields such as chemistry, biology, and physics. Its structural analogy with the phosphate moiety makes it integral in numerous applications including drug development, bone targeting, material design, and surface functionalization. The diverse methods for synthesizing phosphonic acids highlight its significance in many research projects, covering a broad spectrum of scientific domains (Sevrain et al., 2017).
Levulinic Acid: A Key Biomass-Derived Building Block
Levulinic acid, entirely derived from biomass, is recognized as a pivotal building block chemical. Its derivatives are employed in synthesizing a multitude of value-added chemicals, showcasing its flexibility and diversity in drug synthesis. This feature not only reduces drug synthesis costs but also introduces cleaner reaction pathways and unveils untapped potentials in medicine. Levulinic acid's role ranges from being a direct raw material for drug synthesis to modifying chemical reagents and forming pharmaceutical intermediates, highlighting its significant impact on cancer treatment and medical materials (Zhang et al., 2021).
Syringic Acid: Therapeutic and Industrial Significance
Syringic acid, a naturally occurring phenolic compound, has garnered interest for its wide range of therapeutic applications. It demonstrates potential in preventing diseases like diabetes, cancer, and cardiovascular diseases, and possesses antioxidant, antimicrobial, and anti-inflammatory properties. Beyond its biomedical applications, syringic acid finds utility in industrial applications such as bioremediation and photocatalytic ozonation, underlining its multifaceted importance in both healthcare and industry sectors (Srinivasulu et al., 2018).
Mimosine: Chemistry and Biological Activities
Mimosine, a non-protein amino acid, exhibits a range of biological activities including anti-cancer, anti-inflammation, and anti-viral properties. It's not only a compound of interest in biomedical research but also in agriculture, being effective as a herbicide and insecticide. The diverse roles of mimosine, from malignant glioma treatment to regenerative dentistry, signify its potential in both medical and agricultural sectors (Nguyen & Tawata, 2016).
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRHKBSMBRBBW-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


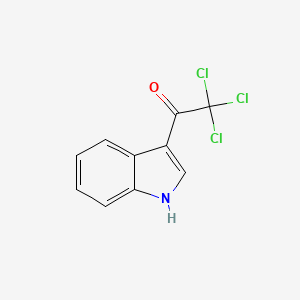
![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)
![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

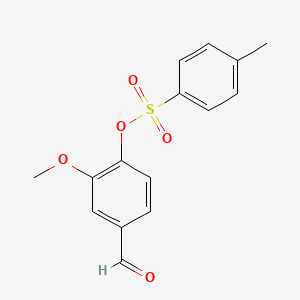
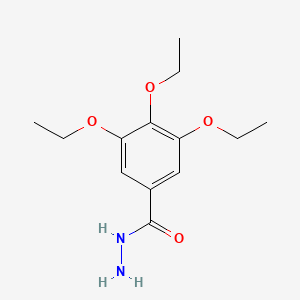
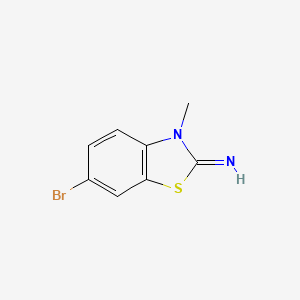

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)
